molecular formula C24H48N2O2 B13784395 (Z)-N-[2-[Ethyl(2-hydroxyethyl)amino]ethyl]-9-octadecenamide CAS No. 67785-95-9

(Z)-N-[2-[Ethyl(2-hydroxyethyl)amino]ethyl]-9-octadecenamide

Cat. No.: B13784395
CAS No.: 67785-95-9
M. Wt: 396.6 g/mol
InChI Key: KLQRKYZWLSWRCA-QXMHVHEDSA-N
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Description

(Z)-N-[2-[Ethyl(2-hydroxyethyl)amino]ethyl]-9-octadecenamide is a compound known for its surfactant properties. It is commonly used as a detergent, emulsifier, and stabilizer. The compound’s molecular structure consists of a long hydrophobic tail and a hydrophilic head, which allows it to interact with both water and oil, making it effective in various applications.

Preparation Methods

The synthesis of (Z)-N-[2-[Ethyl(2-hydroxyethyl)amino]ethyl]-9-octadecenamide typically involves the reaction of oleic acid with triethanolamine. The reaction is carried out under controlled temperature and time conditions, often with the use of a catalyst to facilitate the process. The industrial production method involves heating oleic acid to its melting point and then slowly adding an aqueous solution of triethanolamine. The reaction is maintained at a temperature of 50-60°C for about 4 hours, followed by cooling and extraction of the product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into simpler amines and alcohols.

    Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. .

Scientific Research Applications

(Z)-N-[2-[Ethyl(2-hydroxyethyl)amino]ethyl]-9-octadecenamide has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its surfactant properties. It reduces the surface tension between different phases, such as oil and water, allowing them to mix more easily. This is achieved by the hydrophilic head interacting with water molecules and the hydrophobic tail interacting with oil molecules. The molecular targets include various interfaces where it can form micelles, encapsulating hydrophobic substances and stabilizing emulsions .

Comparison with Similar Compounds

Similar compounds include:

Properties

CAS No.

67785-95-9

Molecular Formula

C24H48N2O2

Molecular Weight

396.6 g/mol

IUPAC Name

(Z)-N-[2-[ethyl(2-hydroxyethyl)amino]ethyl]octadec-9-enamide

InChI

InChI=1S/C24H48N2O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(28)25-20-21-26(4-2)22-23-27/h11-12,27H,3-10,13-23H2,1-2H3,(H,25,28)/b12-11-

InChI Key

KLQRKYZWLSWRCA-QXMHVHEDSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)NCCN(CC)CCO

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCCN(CC)CCO

Origin of Product

United States

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